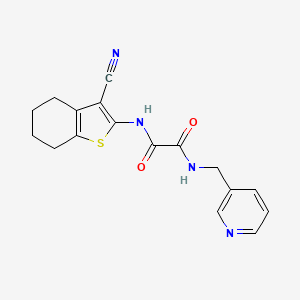![molecular formula C17H16N2O4 B4392018 methyl 2-{[(benzylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4392018.png)
methyl 2-{[(benzylamino)(oxo)acetyl]amino}benzoate
Vue d'ensemble
Description
Methyl 2-{[(benzylamino)(oxo)acetyl]amino}benzoate, commonly known as MBOA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. MBOA is a derivative of benzoic acid and is structurally similar to other compounds, such as ibuprofen and naproxen.
Applications De Recherche Scientifique
MBOA has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, MBOA has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro and in vivo. The mechanism of action of MBOA in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, which is known to promote cell survival and proliferation.
In inflammation research, MBOA has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a key regulator of inflammation. The anti-inflammatory effects of MBOA have been demonstrated in animal models of arthritis and colitis.
In neurological research, MBOA has been shown to have neuroprotective effects against oxidative stress and excitotoxicity. The mechanism of action of MBOA in the brain involves the activation of the Nrf2/ARE signaling pathway, which is known to promote antioxidant and anti-inflammatory responses.
Mécanisme D'action
The mechanism of action of MBOA involves the inhibition of various signaling pathways, including the Akt/mTOR pathway, NF-κB pathway, and Nrf2/ARE pathway. MBOA has been shown to bind to specific targets, such as the catalytic subunit of Akt and the p65 subunit of NF-κB, and modulate their activity. MBOA also enhances the expression of antioxidant and detoxifying enzymes, such as heme oxygenase-1 and glutathione S-transferase, through the activation of the Nrf2/ARE pathway.
Biochemical and Physiological Effects
MBOA has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. MBOA has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, MBOA has been shown to cross the blood-brain barrier and accumulate in the brain, indicating its potential therapeutic application in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MBOA in lab experiments is its well-established synthesis method and availability. MBOA is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using MBOA is its potential toxicity, as high doses of MBOA have been shown to induce liver damage and renal dysfunction in animal studies. Therefore, caution should be taken when using MBOA in lab experiments, and appropriate safety measures should be implemented.
Orientations Futures
There are several future directions for research on MBOA, including the development of more potent and selective analogs, the investigation of its potential therapeutic application in other fields of research, such as metabolic disorders and cardiovascular diseases, and the elucidation of its pharmacokinetic and pharmacodynamic properties. In addition, the mechanism of action of MBOA in different cell types and tissues should be further investigated to better understand its therapeutic potential.
Propriétés
IUPAC Name |
methyl 2-[[2-(benzylamino)-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-17(22)13-9-5-6-10-14(13)19-16(21)15(20)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYAGAUOUNDRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


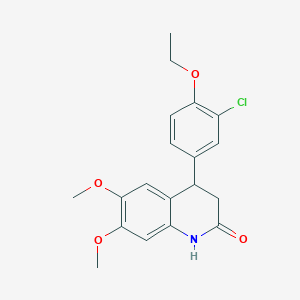
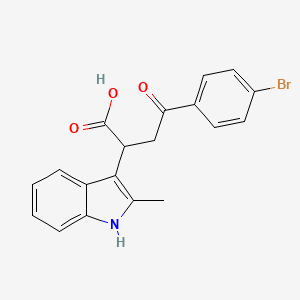
![1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4391954.png)
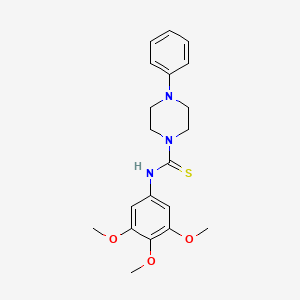
![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4391965.png)
![N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4391968.png)
![N,N-dimethylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B4391976.png)
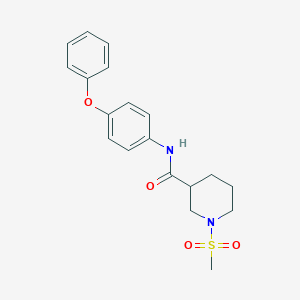
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4391988.png)

![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]octahydro-2(1H)-quinoxalinone](/img/structure/B4392013.png)
![4-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4392026.png)
